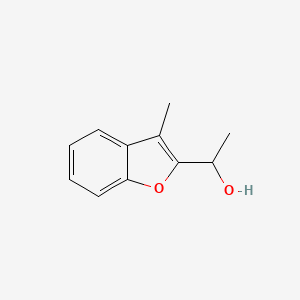
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol, also known as GHB (Gamma-Hydroxybutyrate), is a psychoactive drug that is used for its sedative and euphoric effects. It is a naturally occurring substance that is found in the human body and is also produced synthetically. GHB has been widely studied for its potential therapeutic applications, including its use as an anesthetic, treatment for alcoholism, and as a treatment for narcolepsy.
Wirkmechanismus
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol acts on the GABA receptor in the brain, which is responsible for regulating the activity of neurons. It increases the activity of the GABA receptor, which leads to a decrease in the activity of the neurons. This results in a sedative effect, which is why 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is often used as a sleep aid or as a recreational drug.
Biochemical and Physiological Effects:
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in body temperature. It can also cause respiratory depression, which can be dangerous in high doses. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been shown to increase the release of growth hormone, which may be responsible for some of its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has a number of advantages and limitations for use in lab experiments. Its sedative effects make it useful for studying the effects of sleep deprivation and for inducing anesthesia in animal models. However, its potential for respiratory depression and other side effects must be carefully monitored in order to ensure the safety of the animals being studied.
Zukünftige Richtungen
There are a number of potential future directions for research into 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol. One area of interest is its potential use as a treatment for narcolepsy. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been shown to be effective in reducing the symptoms of narcolepsy in animal models, and it may be a promising treatment option for humans as well. Another area of interest is its potential use as a treatment for alcoholism. Further research is needed to fully understand the mechanisms by which 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol reduces alcohol cravings and withdrawal symptoms, but it may be a useful tool in the treatment of this disorder. Finally, there is ongoing research into the potential therapeutic uses of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol in other neurological disorders, such as epilepsy and Parkinson's disease.
Synthesemethoden
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol can be synthesized through the reaction of gamma-butyrolactone (GBL) and sodium hydroxide (NaOH). GBL is a common industrial solvent that can be converted to 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol through a simple chemical process. The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is relatively straightforward, but it requires careful handling and precise measurements to ensure that the final product is of high quality.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been extensively studied for its potential use as an anesthetic. It has been shown to be effective in inducing and maintaining anesthesia in animal models, and it has also been used in human clinical trials. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has also been studied for its potential use in the treatment of alcoholism. It has been shown to reduce alcohol cravings and withdrawal symptoms in alcohol-dependent individuals.
Eigenschaften
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGFYRSBJVIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
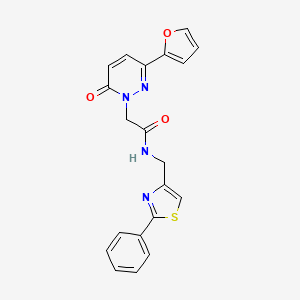

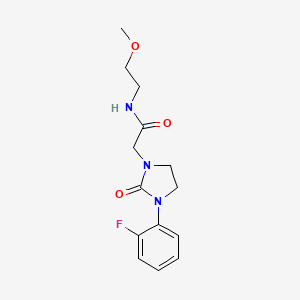
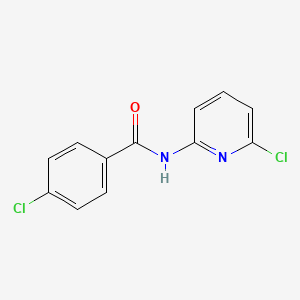
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)
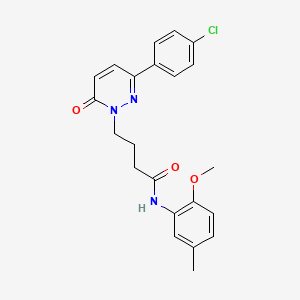


![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)